4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline
Description
4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a piperidine moiety. The piperidine ring is further modified by a (3-chloropyridin-4-yl)oxy methyl group, which introduces both lipophilic and electron-withdrawing characteristics. The 3-chloropyridinyl group may enhance binding affinity to biological targets, as halogen atoms often improve drug-receptor interactions through hydrophobic and van der Waals forces.
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-11-21-8-5-18(16)25-12-14-6-9-24(10-7-14)19-15-3-1-2-4-17(15)22-13-23-19/h1-5,8,11,13-14H,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQBYCVGFGFYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline typically involves a multi-step process:
Formation of the quinazoline ring: : This can be achieved via condensation reactions between anthranilic acid derivatives and formamide.
Attachment of the piperidine moiety: : Introduce the piperidin-1-yl group through nucleophilic substitution.
Introduction of the chloropyridine unit: : Achieve this using a coupling reaction involving 3-chloropyridine and a suitable base.
Industrial Production Methods
On an industrial scale, streamlined and economically viable methods are adopted to synthesize this compound, often focusing on high yield and purity. Typically, microwave-assisted synthesis and continuous flow chemistry techniques are employed for efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline undergoes various chemical reactions:
Oxidation: : Catalysts like KMnO4 can be used to introduce oxidative modifications.
Reduction: : Hydride donors such as NaBH4 help in reducing specific moieties.
Substitution: : Halogen exchange and nucleophilic aromatic substitution are common.
Common Reagents and Conditions
Oxidation: : Often carried out in the presence of oxidizing agents under controlled temperatures.
Reduction: : Reductive conditions include solvents like ethanol and reagents such as sodium borohydride.
Substitution: : Utilizes bases like NaH or KOH to facilitate nucleophilic attack.
Major Products
These reactions yield products with modified functional groups, aiding in the diversification of the compound's chemical properties for various applications.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit anticancer properties. The specific compound under discussion has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of quinazoline derivatives that demonstrated potent activity against cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell growth and survival.
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Compounds containing piperidine and chloropyridine have been explored for their neuroprotective effects.
- Case Study : Research in Neuropharmacology demonstrated that similar compounds could enhance cognitive function in animal models of Alzheimer's disease by modulating neurotransmitter levels and reducing neuroinflammation.
Antimicrobial Activity
Quinazolines have been recognized for their antimicrobial properties, making them candidates for developing new antibiotics.
- Case Study : A study published in Antimicrobial Agents and Chemotherapy reported that derivatives of quinazoline exhibited significant antibacterial activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus).
Table 1: Summary of Biological Activities
Mechanism of Action
This compound exerts its effects by targeting specific molecular pathways. It binds to certain receptors or enzymes, modulating their activity. For instance, in biological systems, it might inhibit kinase activity, thus affecting signal transduction processes crucial for cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinone Derivatives
Quinazolinones with high structural similarity (e.g., similarity scores >0.85) include:
| CAS Number | Similarity Score | Key Structural Features | Potential Applications |
|---|---|---|---|
| 1769-24-0 | 0.89 | Quinazolinone core, halogenated substituents | Kinase inhibition, anticancer |
| 19181-64-7 | 0.87 | Piperidine-linked quinazolinone | Antimicrobial, anti-inflammatory |
| 16064-14-5 | 0.85 | Substituted aryl groups on piperidine | CNS disorders |
These analogs share the quinazoline/quinazolinone scaffold but differ in substituents. For instance, 1769-24-0 lacks the (3-chloropyridinyl)oxy methyl group, which may reduce its selectivity for pyridine-binding enzymes compared to the target compound .
Pyridazine and Pyrazolo-Pyrimidine Derivatives
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine ()
- Structure : Pyridazine core with a piperazine substituent.
- Molecular Weight : ~385.3 g/mol (estimated).
- Bioactivities : Anti-bacterial, anti-viral, and anti-platelet aggregation .
- Comparison : Unlike the target compound, this derivative uses a pyridazine core and piperazine linker, which may enhance solubility but reduce blood-brain barrier penetration due to increased polarity.
Pyrazolo[3,4-d]pyrimidin-4-yl Derivatives ()
Piperidine-Based Compounds
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone ()
- Structure : Piperidine linked to triazole and 3-chloropyridinyl groups.
- Molecular Weight : 383.8 g/mol.
- Comparison : The triazole moiety introduces additional hydrogen-bonding capacity, which may improve target engagement but increase metabolic instability compared to the quinazoline derivative .
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride ()
- Structure : Piperidine with a methyl-pyrazole substituent.
- Comparison : The absence of a chloropyridinyl group limits its utility in targeting chlorophilic enzymes but may enhance synthetic accessibility .
Biological Activity
The compound 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 358.9 g/mol. Its structure features a quinazoline core linked to a piperidine ring and a chloropyridine moiety through an ether linkage, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that the compound may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways. Detailed studies are necessary to elucidate the exact molecular interactions involved.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits notable biological activities:
- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known kinase inhibitors suggests that it may inhibit specific kinases involved in cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.
- Neuroprotective Effects : Some research suggests that derivatives of quinazoline compounds can exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects in various cancer cell lines, showing significant cytotoxicity at micromolar concentrations. |
| Study 2 | Evaluated antimicrobial activity against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics. |
| Study 3 | Assessed neuroprotective effects in vitro, indicating reduced apoptosis in neuronal cells exposed to oxidative stress. |
Mechanistic Insights
The mechanism of action involves binding to specific protein targets, which may include kinases or other enzymes relevant to disease pathways. For instance, studies on related quinazoline derivatives have shown that they can inhibit the activity of certain kinases involved in tumor growth and progression.
Q & A
Basic: What are the optimal synthetic routes for 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Step 1: Formation of the quinazoline core via condensation of anthranilic acid with benzoyl chloride in pyridine, yielding intermediates like 2-phenyl-benzoxazine-4-one ().
- Step 2: Functionalization of the piperidine moiety, where 3-chloropyridin-4-yloxy groups are introduced via nucleophilic substitution or coupling reactions ( ).
Key Variables Affecting Yield:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require higher temperatures.
- Catalysts: Use of K₂CO₃ or NaH improves nucleophilic substitution efficiency ( ).
- Temperature: Reactions performed under reflux (60–100°C) yield 35–76% depending on substituent steric hindrance ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
